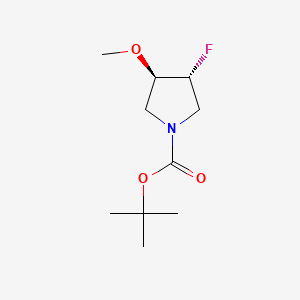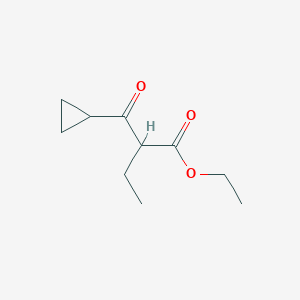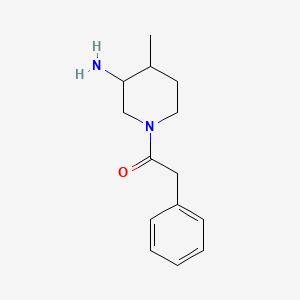![molecular formula C16H23NO3 B13494089 Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)
Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate is an organic compound that features a benzyl group, a cyclohexyl ring with a hydroxymethyl substituent, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate typically involves the following steps:
Formation of the cyclohexyl intermediate: The starting material, (1r,4r)-4-(hydroxymethyl)cyclohexylmethanol, is prepared through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride.
Carbamate formation: The cyclohexyl intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biological Studies: It can serve as a probe to study enzyme-catalyzed reactions involving carbamate groups.
Wirkmechanismus
The mechanism of action of benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The benzyl group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}amine: Similar structure but with an amine group instead of a carbamate.
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}urethane: Similar structure but with a urethane group instead of a carbamate.
Uniqueness
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a hydroxymethyl group and a carbamate group allows for diverse chemical modifications and interactions.
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
benzyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-5,13-14,18H,6-12H2,(H,17,19) |
InChI-Schlüssel |
VFVPPGUXLXDYQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


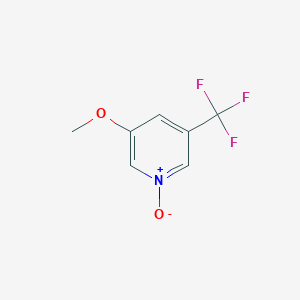
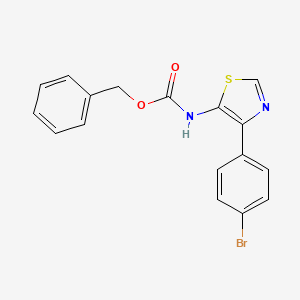

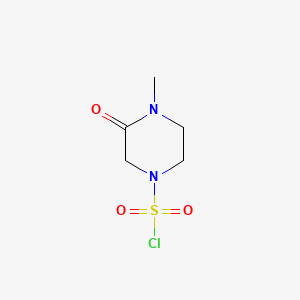
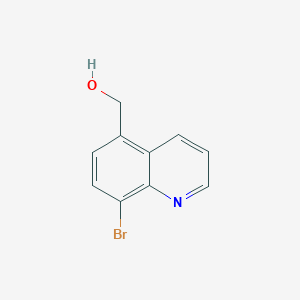
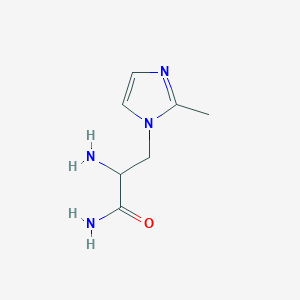
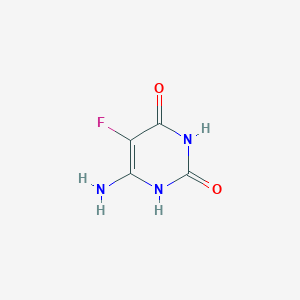
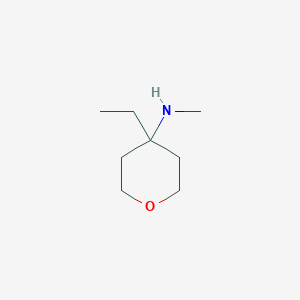
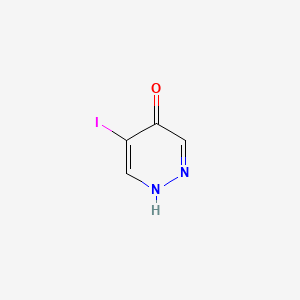
![(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13494045.png)
